N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide
Description
N,N-Dimethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide is a structurally complex molecule featuring a benzenesulfonamide core linked to a pyrazole ring and a thiazolidinone moiety. The (Z)-configured methylidene group bridges the pyrazole and thiazolidinone units, while the isopropyl substituent on the thiazolidinone ring and the dimethylamine group on the sulfonamide contribute to its steric and electronic properties.
Properties
Molecular Formula |
C24H24N4O3S3 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
N,N-dimethyl-3-[4-[(Z)-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H24N4O3S3/c1-16(2)28-23(29)21(33-24(28)32)14-18-15-27(19-10-6-5-7-11-19)25-22(18)17-9-8-12-20(13-17)34(30,31)26(3)4/h5-16H,1-4H3/b21-14- |
InChI Key |
BDBLHTFTEUQSQD-STZFKDTASA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole ring and subsequent sulfonamide formation. Common reagents used in these steps include thioamides, hydrazines, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(4-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidinone and pyrazole moieties are key to its binding affinity and specificity, allowing it to interfere with biological pathways involved in disease progression.
Comparison with Similar Compounds
Compound from
- Structure : 4-{4-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide (CAS: 623933-06-2).
- Key Difference: The thiazolidinone ring bears a sec-butyl group instead of isopropyl.
- Impact: The sec-butyl group increases molecular weight (526.7 g/mol vs.
Compound from
- Structure : N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide.
- Key Difference: The thiazolidinone ring lacks alkyl substituents but includes a 4-bromophenyl-pyrazole and a methylbenzamide group.
- Impact : The bromine atom introduces electronegativity and steric bulk, which may enhance halogen bonding interactions with biological targets. The benzamide group replaces the sulfonamide, altering hydrogen-bonding capabilities .
Substituent Variations in the Pyrazole and Sulfonamide Moieties
Triazole Derivatives from
- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br).
- Key Differences : These compounds replace the pyrazole with a triazole ring and incorporate halogens (F, Cl, Br) on the phenyl group.
- Impact : Halogenation increases molecular polarizability and may improve binding to hydrophobic pockets in enzymes. The triazole-thione tautomerism (absent in the target compound) introduces dynamic structural variability .
Pyrazole-Thiazole Hybrid from
- Structure : 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one.
- Key Differences: A thiophene and quinazolinone replace the benzenesulfonamide and pyrazole-thiazolidinone system.
Physicochemical and Spectral Comparisons
Molecular Weight and Solubility
Spectral Features
- IR Spectroscopy :
- NMR Spectroscopy :
- The isopropyl group in the target compound would exhibit characteristic doublets for CH(CH₃)₂ in ¹H-NMR (δ 1.2–1.5 ppm) and a quaternary carbon signal in ¹³C-NMR (δ 25–30 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
